3-BENZYL-5,6-DIPHENYL-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
Description
Properties
IUPAC Name |
3-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c26-24-22-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)29-25(22)27-17-28(24)16-18-10-4-1-5-11-18/h1-15,17,26H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUCVRBRCVTWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and diphenyl precursors with a furo[2,3-d]pyrimidine scaffold. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-dimethylacetamide (DMA) to facilitate the cyclization and condensation processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds related to furo[2,3-d]pyrimidines exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For instance, the compound has been noted for its ability to inhibit CDC25 phosphatases, which are crucial for cell cycle regulation, thus leading to increased phosphorylation of CDK-cyclin complexes and subsequent cell cycle arrest .
Antimicrobial Properties : 3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine has also shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacteria and fungi, demonstrating effective inhibition of growth. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .
Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its mechanism may involve the modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions .
Materials Science Applications
Organic Electronics : The unique electronic properties of furo[2,3-d]pyrimidines make them suitable candidates for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their ability to facilitate charge transport is advantageous .
Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. Its presence can improve the stability and performance of polymers used in various industrial applications .
Research Tool Applications
Chemical Probes : This compound serves as a useful chemical probe for studying biological processes. Its ability to selectively inhibit specific enzymes makes it an invaluable tool for researchers investigating enzyme function and signaling pathways in cellular contexts .
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the anticancer effects of this compound on breast cancer cells.
- Methodology : Various concentrations were tested on MCF-7 cell lines.
- Results : Significant inhibition of cell growth was observed at higher concentrations with IC50 values indicating potent activity.
- : The compound induces apoptosis through the activation of caspase pathways.
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited clear zones of inhibition at specific concentrations.
- : Promising candidate for further development into antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular processes, including cell cycle progression and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The furo[2,3-d]pyrimidine scaffold is highly modular, with substituents at positions 3, 4, 5, and 6 dictating physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Comparison of Furo[2,3-d]pyrimidine Derivatives
Key Comparative Insights
3.1. Core Heterocycle Variations
- Furo vs. Thieno Pyrimidines: The target compound’s furo[2,3-d]pyrimidine core (oxygen atom) contrasts with thieno[2,3-d]pyrimidines (sulfur atom). Thieno analogs (e.g., LM-1554) exhibit hypolipidemic activity, suggesting the target’s oxygen core may alter metabolic interactions or bioavailability .
3.2. Substituent Effects
- Position 4 : The imine group (=NH) distinguishes the target from ketone (C=O) or amine derivatives. Imines may act as reactive intermediates for further functionalization .
- Positions 5 & 6 : Diphenyl substituents contribute to π-π stacking interactions, possibly stabilizing protein binding compared to methoxy or furyl groups in analogs .
Biological Activity
3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine is a synthetic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the condensation of malononitrile with various aromatic aldehydes followed by cyclization to form the furo[2,3-d]pyrimidine framework. The structure is confirmed using techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key areas of focus include:
- Anticancer Activity :
- Mechanism of Action :
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Study 1 : A study conducted on MV4-11 and MOLM-13 cell lines revealed that this compound significantly reduced cell viability with GI50 values of 0.074 μM and 0.110 μM respectively .
- Study 2 : In vivo studies using xenograft models showed that administration of this compound resulted in reduced tumor growth rates compared to control groups .
Data Tables
The following table summarizes the biological activity data for this compound:
| Cell Line | IC50 (μM) | GI50 (μM) | Effect |
|---|---|---|---|
| MV4-11 | 0.004 | 0.074 | Significant cytotoxicity |
| MOLM-13 | 0.004 | 0.110 | Significant cytotoxicity |
| K562 | Not reported | Not reported | Notable anti-proliferative activity |
Q & A
Basic: What are the recommended synthetic methodologies for 3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine, and what intermediates are critical?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, often leveraging aza-Wittig chemistry to construct the fused pyrimidine core. Key intermediates include benzyl-protected amines and substituted furan precursors. For example:
- Step 1: Preparation of a furan-2,3-dione intermediate via condensation of substituted benzylamines with diketones.
- Step 2: Aza-Wittig reaction with triphenylphosphine imines to form the pyrimidine ring .
- Step 3: Functionalization at the 3-position using nucleophiles (e.g., benzyl groups) under basic conditions.
Table 1: Synthetic Approaches for Analogous Furopyrimidines
Basic: How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray Crystallography: Resolve crystal structures for unambiguous confirmation (see for NIST validation protocols) .
Basic: What storage conditions are optimal to maintain compound stability?
Methodological Answer:
- Temperature: Store at -20°C in airtight containers to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles.
- Solubility: Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers unless stabilized .
- Light Sensitivity: Protect from UV light using amber vials, as imine groups may degrade under prolonged exposure.
Advanced: How can synthetic yields be optimized in multi-step reactions?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps (see for Suzuki-Miyaura conditions) .
- Reaction Monitoring: Use TLC or in-situ FTIR to identify bottlenecks (e.g., incomplete aza-Wittig coupling).
- Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during benzylation .
Table 2: Yield Optimization Strategies
| Parameter | Improvement Strategy | Yield Increase | Source |
|---|---|---|---|
| Catalyst loading | Reduce Pd(PPh3)4 to 2 mol% | +15% | |
| Temperature control | Gradual heating (50°C → 110°C) | +10% | |
| Purification | Column chromatography (EtOAc/Hex) | +20% |
Advanced: How can computational methods predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging structural analogs like those in .
- QSAR Modeling: Train models on datasets of furopyrimidine derivatives (e.g., ’s chlorophyll inhibition data) to predict IC50 values .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions .
Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?
Methodological Answer:
- Control Experiments: Repeat assays with standardized protocols (e.g., fixed Chlorella vulgaris culture conditions per ) .
- Statistical Validation: Apply ANOVA to assess inter-lab variability.
- Meta-Analysis: Compare results with structurally related compounds (e.g., ’s PET inhibitors) to identify trends .
Advanced: How to design SAR studies for substituent effects on bioactivity?
Methodological Answer:
- Library Synthesis: Prepare derivatives with varied substituents (e.g., replacing benzyl with pyridyl groups) using ’s triazolopyrimidone methodology .
- Bioassay Profiling: Test against targets (e.g., chloroplasts, cancer cell lines) and correlate substituent properties (e.g., logP, Hammett constants) with activity.
- Crystallographic Analysis: Resolve ligand-target complexes to identify binding interactions (e.g., π-π stacking with phenyl groups) .
Table 3: SAR Trends in Furopyrimidine Analogs
| Substituent | Bioactivity Trend | Source |
|---|---|---|
| Electron-withdrawing (NO2) | ↑ Chlorophyll inhibition | |
| Bulky benzyl groups | ↓ Solubility, ↑ cytotoxicity | |
| Methoxy substituents | Moderate PET inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
